An In-depth Technical Guide to 3,5-Dimethylisonicotinaldehyde
An In-depth Technical Guide to 3,5-Dimethylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3,5-Dimethylisonicotinaldehyde, also known as 3,5-dimethylpyridine-4-carboxaldehyde, is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structural motif, featuring a pyridine ring with methyl groups flanking a reactive aldehyde functionality, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and a discussion of its potential applications in the field of drug development, grounded in established chemical principles and supported by relevant literature.
Core Properties of 3,5-Dimethylisonicotinaldehyde
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. The key identifiers and properties of 3,5-Dimethylisonicotinaldehyde are summarized in the table below.
| Property | Value | Source |
| CAS Number | 201286-64-8 | |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| IUPAC Name | 3,5-dimethylpyridine-4-carbaldehyde | |
| Synonyms | 3,5-Dimethylisonicotinaldehyde, 3,5-Lutidine-4-carboxaldehyde |
Synthesis of 3,5-Dimethylisonicotinaldehyde: A Strategic Approach
The synthesis of 3,5-Dimethylisonicotinaldehyde is a multi-step process that begins with the formation of its precursor, 3,5-lutidine (3,5-dimethylpyridine). This section outlines a logical and experimentally supported pathway for its preparation.
Part 1: Synthesis of the Precursor, 3,5-Lutidine
The industrial production of 3,5-lutidine is achieved through a condensation reaction involving acrolein, formaldehyde, and ammonia.[1] This method provides a scalable and efficient route to the foundational pyridine ring.
An alternative and well-documented laboratory-scale synthesis involves the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst, such as γ-Al₂O₃, at elevated temperatures (400-500 °C).[2][3]
Experimental Protocol: Vapor-Phase Synthesis of 3,5-Lutidine [2][3]
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Catalyst Preparation: Pack a tubular reactor with a suitable oxide catalyst (e.g., γ-Al₂O₃).
-
Reaction Setup: Heat the reactor to the reaction temperature (400-500 °C).
-
Reactant Feed: Introduce a vaporized stream of 2-methyl-1,5-pentanediamine along with a co-feed of hydrogen gas.
-
Condensation: Pass the product stream through a condenser to liquefy the organic products.
-
Purification: The resulting mixture, containing 3,5-lutidine and other byproducts, is then purified by fractional distillation.
A synthesis of ¹⁵N-labelled 3,5-dimethylpyridine has also been reported, starting from methacrolein, propenyl ether, and ¹⁵N-labelled ammonium chloride, demonstrating a versatile approach to this key intermediate.[4]
Part 2: Oxidation of 3,5-Lutidine to 3,5-Dimethylisonicotinaldehyde
The conversion of 3,5-lutidine to 3,5-Dimethylisonicotinaldehyde is a critical oxidation step. A plausible and efficient two-step process involves the initial formation of the corresponding N-oxide, followed by rearrangement and hydrolysis to the desired aldehyde.
Step 1: N-Oxidation of 3,5-Lutidine
The oxidation of 3,5-lutidine to 3,5-dimethyl pyridine-N-oxide can be effectively carried out using hydrogen peroxide in the presence of acetic acid.[5] This is a common and reliable method for the N-oxidation of pyridines.
Step 2: Conversion of N-Oxide to Aldehyde
Proposed Experimental Protocol: Synthesis of 3,5-Dimethylisonicotinaldehyde
-
N-Oxidation:
-
To a solution of 3,5-lutidine in glacial acetic acid, add hydrogen peroxide (30% aqueous solution) dropwise while maintaining the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium carbonate) to precipitate the 3,5-dimethyl pyridine-N-oxide.
-
Filter, wash with cold water, and dry the product.
-
-
Rearrangement and Hydrolysis to Aldehyde:
-
Suspend the 3,5-dimethyl pyridine-N-oxide in acetic anhydride and heat the mixture to reflux for several hours.
-
Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride and the intermediate acetate ester.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 3,5-Dimethylisonicotinaldehyde.
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Caption: Synthetic pathway to 3,5-Dimethylisonicotinaldehyde.
Applications in Drug Development: A Keystone Intermediate
While direct applications of 3,5-Dimethylisonicotinaldehyde in marketed drugs are not extensively documented, its precursor, 3,5-lutidine, serves as a crucial intermediate in the synthesis of pharmaceuticals.[2] A notable example is its use in the production of omeprazole, a widely prescribed proton pump inhibitor.[1]
The isonicotinaldehyde scaffold, in general, is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including potential therapeutic applications.[6] The aldehyde group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery screening. For instance, it can readily undergo reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of various pharmacophores.
The presence of the two methyl groups in 3,5-Dimethylisonicotinaldehyde can offer several advantages in drug design:
-
Steric Hindrance: The methyl groups can provide steric bulk, which can influence the binding affinity and selectivity of a molecule for its biological target.
-
Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule, which can impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic Stability: The methyl groups can block potential sites of metabolism on the pyridine ring, potentially increasing the in vivo half-life of a drug candidate.
Caption: Role of 3,5-Dimethylisonicotinaldehyde in drug development.
Characterization and Analytical Profile
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 9-10 ppm), a singlet for the two equivalent aromatic protons on the pyridine ring, and a singlet for the six equivalent protons of the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde (around 190 ppm), signals for the aromatic carbons of the pyridine ring, and a signal for the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1700 cm⁻¹, along with C-H stretching and bending vibrations for the aromatic and methyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (135.16 g/mol ).
Conclusion
3,5-Dimethylisonicotinaldehyde is a valuable, albeit not widely commercialized, chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available precursors is achievable through established chemical transformations. The strategic placement of the methyl and aldehyde groups on the pyridine ring provides a unique combination of reactivity and modulatory handles for medicinal chemists. As the demand for novel heterocyclic scaffolds in drug development continues to grow, compounds like 3,5-Dimethylisonicotinaldehyde are poised to play an increasingly important role in the generation of new therapeutic agents.
References
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.
- Google Patents. (2015). CN105037251A - 3,5-dimethylpyridine purifying method.
- TUODA INDUSTRY LIMITED. (2024). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- Wikipedia. (n.d.). 3,5-Lutidine.
- Google Patents. (1999).
- European Patent Office. (2001).
- PubMed. (2019). Synthesis of 15 N-labelled 3,5-dimethylpyridine.
- PubMed. (1985). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones.
- MDPI. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- TUODA INDUSTRY LIMITED. (n.d.). 3,5-Dimethylpiperidine | Global Chemical Supplier.
- MDPI. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking.
- MDPI. (2022). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles.
- MDPI. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
- PubMed. (2019).
- Journal of Chemical Sciences. (2014). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
- ResearchGate. (2022). (PDF) Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles.
- PubChem. (n.d.). 3,5-Dimethylpyridine.
Sources
- 1. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
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